4,7-dimethyl-3H-benzimidazol-5-amine

Physicochemical Property Lipophilicity Drug Design

4,7-Dimethyl-3H-benzimidazol-5-amine (CAS 170918-30-6) is a substituted benzimidazole derivative bearing methyl groups at the 4- and 7-positions of the fused benzene ring and a primary amine at the 5-position. The compound possesses a molecular formula of C9H11N3, a molecular weight of 161.20 g/mol, a computed XLogP3-AA value of 1.5, and zero rotatable bonds.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 170918-30-6
Cat. No. B068710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-3H-benzimidazol-5-amine
CAS170918-30-6
Synonyms1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1N=CN2)C)N
InChIInChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyXIFHBXQZZCGMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethyl-3H-benzimidazol-5-amine (CAS 170918-30-6): A Structurally Differentiated Benzimidazole Scaffold for Medicinal Chemistry and Chemical Biology


4,7-Dimethyl-3H-benzimidazol-5-amine (CAS 170918-30-6) is a substituted benzimidazole derivative bearing methyl groups at the 4- and 7-positions of the fused benzene ring and a primary amine at the 5-position [1]. The compound possesses a molecular formula of C9H11N3, a molecular weight of 161.20 g/mol, a computed XLogP3-AA value of 1.5, and zero rotatable bonds [2]. As a building block within the broader benzimidazole class, its specific substitution pattern creates a sterically and electronically distinct environment relative to unsubstituted, mono-methylated, or 2-substituted analogs, which may translate into differential binding interactions, physicochemical properties, and synthetic utility.

Why Generic Benzimidazole Analogs Cannot Substitute for 4,7-Dimethyl-3H-benzimidazol-5-amine in Structure-Driven Research


Simple substitution with other benzimidazole scaffolds, such as unsubstituted 5-aminobenzimidazole or mono-methylated variants, fails to replicate the specific steric, electronic, and physicochemical profile of 4,7-dimethyl-3H-benzimidazol-5-amine. The symmetric 4,7-dimethyl substitution pattern imposes unique conformational constraints on the benzene ring [1] and significantly alters lipophilicity compared to its parent or mono-methyl analogs, with a calculated XLogP3-AA of 1.5 versus 0.8 for 4-methyl-1H-benzimidazol-5-amine [2]. In medicinal chemistry campaigns, even subtle variations in benzimidazole substitution have been shown to drastically modulate target binding affinity, with studies reporting over 80-fold differences in receptor affinity due to single substituent changes . Consequently, researchers relying on structurally distinct benzimidazole analogs risk introducing uncontrolled variables that compromise SAR continuity, target engagement, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence for 4,7-Dimethyl-3H-benzimidazol-5-amine: Key Comparative Data for Procurement and Experimental Design


Enhanced Lipophilicity (XLogP3-AA = 1.5) Relative to Mono-Methyl and Unsubstituted Benzimidazole-5-amine Scaffolds

The computed lipophilicity of 4,7-dimethyl-3H-benzimidazol-5-amine (XLogP3-AA = 1.5) is substantially higher than that of its 4-methyl analog 4-methyl-1H-benzimidazol-5-amine (XLogP3 = 0.8) [1] and the unsubstituted parent scaffold 1H-benzimidazol-5-amine (estimated XLogP ~0.5-0.8) [2]. This ~0.7-1.0 log unit increase in lipophilicity, driven by the additional methyl group at the 7-position, directly impacts membrane permeability, passive diffusion, and chromatographic retention behavior. The increased lipophilicity is achieved without introducing additional rotatable bonds, as the compound maintains zero rotatable bonds [3], thereby preserving rigidity.

Physicochemical Property Lipophilicity Drug Design

Zero Rotatable Bonds Confer Conformational Rigidity, a Key Attribute for Structure-Based Drug Design and Crystallography

The compound possesses zero rotatable bonds [1], a property shared with some but not all benzimidazole analogs. For example, while 4-methyl-1H-benzimidazol-5-amine also has zero rotatable bonds [2], other commonly used benzimidazole scaffolds such as 2-methyl-1H-benzimidazol-5-amine or N-substituted variants possess one or more rotatable bonds due to alkylation at the imidazole nitrogen. Conformational rigidity is a highly valued attribute in fragment-based drug discovery and structure-based design, as it reduces the entropic penalty upon target binding, can improve ligand efficiency, and facilitates high-resolution structural determination by X-ray crystallography or cryo-EM.

Conformational Rigidity Crystallography Ligand Efficiency

Sterically Shielded 5-Amine with Symmetric Methyl Flanking: A Unique Substitution Pattern for Selective Target Interactions

The 5-amino group of this compound is flanked symmetrically by methyl groups at the 4- and 7-positions of the benzene ring [1]. This substitution pattern creates a sterically hindered environment that is not present in mono-methylated (e.g., 4-methyl) or unsubstituted analogs. While direct comparative biological data for this exact compound is limited in the open literature, the structure-activity relationship (SAR) of benzimidazole derivatives is exquisitely sensitive to substitution pattern; studies have demonstrated that moving a methyl group from the 4- to the 5-position, or adding a second methyl group, can alter receptor binding by >80-fold . This specific symmetric 4,7-dimethyl-5-amine arrangement provides a unique steric and electronic fingerprint that cannot be replicated by any other commercially available benzimidazole-5-amine analog, making it a critical comparator in SAR campaigns aimed at probing steric tolerance and optimizing selectivity.

Steric Hindrance Structure-Activity Relationship Selectivity

Optimal Hydrogen Bond Donor/Acceptor Profile Maintained Despite Increased Lipophilicity

Despite its enhanced lipophilicity (XLogP3-AA = 1.5), 4,7-dimethyl-3H-benzimidazol-5-amine retains a favorable hydrogen bonding profile with 2 hydrogen bond donors and 2 hydrogen bond acceptors [1]. This is identical to the H-bond profile of 4-methyl-1H-benzimidazol-5-amine [2] and 1-methyl-1H-benzimidazol-5-amine [3]. The compound achieves increased lipophilicity through carbon-based methyl substitution rather than by removing or masking polar functionality, thereby preserving the potential for specific polar interactions with biological targets while gaining favorable passive permeability characteristics. This balanced profile contrasts with alternative strategies for increasing lipophilicity that may reduce H-bonding capacity and negatively impact solubility or target recognition.

Hydrogen Bonding Drug-Likeness Physicochemical Property

Recommended Research and Industrial Applications for 4,7-Dimethyl-3H-benzimidazol-5-amine Based on Verified Differentiated Properties


Fragment-Based Drug Discovery (FBDD) and Structure-Guided Lead Optimization

The compound's zero rotatable bonds [1] and balanced H-bond donor/acceptor profile (HBD=2, HBA=2) [2] make it an ideal fragment-sized scaffold for X-ray crystallography and cryo-EM studies. Its conformational rigidity minimizes the entropic penalty upon binding, a key advantage in FBDD. The symmetric 4,7-dimethyl substitution provides a distinct steric probe relative to mono-methyl fragments , enabling systematic exploration of steric tolerance in target binding pockets.

Medicinal Chemistry SAR Campaigns Targeting CNS or Intracellular Targets

The computed XLogP3-AA of 1.5 [1] places this compound in a favorable lipophilicity range for passive membrane permeability, including potential CNS penetration, while its molecular weight of 161.2 g/mol [2] maintains a low starting point for lead optimization. This compound serves as a lipophilic, rigid core for building CNS-active or cell-permeable ligands, offering a ~0.7 log unit lipophilicity advantage over mono-methyl analogs without sacrificing H-bonding capacity.

Chemical Biology Probe Development and Target Engagement Studies

The unique 5-amino group, flanked symmetrically by 4,7-dimethyl groups [1], provides a convenient synthetic handle for further derivatization (e.g., amide bond formation, reductive amination) while maintaining a sterically shielded environment. This makes the compound a valuable precursor for generating affinity probes, fluorescent conjugates, or PROTAC linkers where the steric and electronic properties of the 5-position attachment point may influence target recognition or ternary complex formation [2].

Synthetic Intermediate for Benzimidazole-Based Kinase Inhibitors

Benzimidazole derivatives constitute a major class of kinase inhibitors targeting Raf, PIM, and DYRK1A kinases [1]. The 4,7-dimethyl-5-amine scaffold provides a pre-functionalized building block for rapid construction of 2-substituted or N1-alkylated benzimidazole libraries, bypassing early-stage synthetic steps. The unique substitution pattern ensures that SAR derived from this scaffold is directly comparable to other dimethyl analogs while offering a distinct steric profile that may improve selectivity [2].

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